molecular formula C16H17N7O B2453282 11-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one CAS No. 899995-13-2

11-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one

Cat. No.: B2453282
CAS No.: 899995-13-2
M. Wt: 323.36
InChI Key: JIGLQPGLDIRCFH-UHFFFAOYSA-N
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Description

11-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-7,11-diazatricyclo[7310^{2,7}]trideca-2,4-dien-6-one is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolopyrimidine ring fused with a methanopyrido[1,2-a][1,5]diazocin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one typically involves multi-step organic reactions. The initial step often includes the formation of the triazolopyrimidine core through cyclization reactions involving appropriate precursors. Subsequent steps involve the construction of the methanopyrido[1,2-a][1,5]diazocin ring system through a series of condensation and cyclization reactions. The reaction conditions usually require controlled temperatures, specific catalysts, and solvents to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing production costs, and ensuring the scalability of the synthesis. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

11-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound, leading to a diverse array of derivatives.

Scientific Research Applications

11-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Materials Science: The compound’s properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and polymers.

    Biological Studies: Researchers study its interactions with biological molecules to understand its mechanism of action and potential as a drug candidate.

Mechanism of Action

The mechanism of action of 11-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

    11-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one: shares similarities with other triazolopyrimidine derivatives and methanopyrido[1,2-a][1,5]diazocin compounds.

Uniqueness

The uniqueness of this compound lies in its fused ring system, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit enhanced stability, specific binding affinities, and unique reactivity patterns, making it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

11-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N7O/c1-21-15-14(19-20-21)16(18-9-17-15)22-6-10-5-11(8-22)12-3-2-4-13(24)23(12)7-10/h2-4,9-11H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIGLQPGLDIRCFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)N3CC4CC(C3)C5=CC=CC(=O)N5C4)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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